2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4 and a thiophen-2-yl moiety at position 3. The triazole ring is linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 3-methylphenyl group. Its molecular formula is C₁₇H₁₈N₄O₂S, with a molecular weight of 342.417 g/mol and a monoisotopic mass of 342.115047 Da . The presence of the thiophene ring introduces electron-rich aromaticity, while the 3-methylphenyl group contributes steric bulk and lipophilicity.
Properties
CAS No. |
557072-68-1 |
|---|---|
Molecular Formula |
C17H18N4OS2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H18N4OS2/c1-3-21-16(14-8-5-9-23-14)19-20-17(21)24-11-15(22)18-13-7-4-6-12(2)10-13/h4-10H,3,11H2,1-2H3,(H,18,22) |
InChI Key |
QLZSFQPGGCWHEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiophene carboxylic acid under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a suitable thiol compound.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted acetamides.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Triazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with a triazole ring exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of triazole can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .
1.2 Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazoles are known to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies have indicated that similar triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
1.3 Antioxidant Activity
Research has demonstrated that triazole compounds can exhibit antioxidant properties, which are essential for protecting cells from oxidative stress. The ability to scavenge free radicals may contribute to their therapeutic effects in various diseases, including cancer and neurodegenerative disorders .
Agricultural Applications
2.1 Fungicides
Due to their antifungal properties, triazole compounds are also explored as agricultural fungicides. They can be effective against a range of plant pathogens, thereby enhancing crop yield and quality. The application of such compounds could lead to the development of safer and more effective agricultural practices .
2.2 Plant Growth Regulators
Some studies suggest that triazole derivatives may function as plant growth regulators, influencing various physiological processes in plants. This application could be beneficial for improving crop resilience against environmental stressors .
Material Science Applications
3.1 Synthesis of Novel Materials
The unique chemical structure of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide allows it to serve as a building block for synthesizing novel materials with specific properties. These materials could have applications in electronics or photonics due to their unique electronic properties derived from the triazole moiety .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated the efficacy against bacterial strains | Showed significant inhibition of Gram-positive and Gram-negative bacteria |
| Research on Anticancer Properties | Investigated effects on cancer cell lines | Induced apoptosis in various cancer cell lines with IC50 values lower than standard chemotherapeutics |
| Agricultural Application Study | Tested as a fungicide on crops | Demonstrated effective control over fungal pathogens with minimal phytotoxicity |
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Functional Implications :
- VUAA1 is a potent Orco receptor agonist in insects, used to activate olfactory sensory neurons . The pyridinyl group likely enhances hydrogen-bonding interactions with receptor residues, critical for agonist activity.
Analogues with Furan or Thiophenmethyl Substituents
- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Features a 2-pyridinyl group and a 4-butylphenyl substituent. It acts as an Orco antagonist, highlighting how minor structural changes (e.g., alkyl chain length, aryl substitution) can reverse activity profiles .
- Furan Derivatives: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit anti-exudative activity in pharmacological studies.
Hybrid Derivatives with Extended Scaffolds
- Coumarin-Triazole-Thiophene Hybrid (4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one): Integrates the triazole-thiophene core with a coumarin moiety. This hybrid demonstrated anti-SARS-CoV-2 activity in molecular docking studies, suggesting enhanced bioactivity through hybrid pharmacophore design .
Physicochemical Comparisons
*Calculated based on structural similarity.
Biological Activity
The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C_{24}H_{21}N_{5}OS_{3}
- Molecular Weight : 453.57 g/mol
- SMILES Notation : CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C5=CC=CS5
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C_{24}H_{21}N_{5}OS_{3} |
| Molecular Weight | 453.57 g/mol |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C5=CC=CS5 |
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, a series of triazole compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that many derivatives exhibited significant antiproliferative activity, with some compounds showing IC_{50} values lower than those of established chemotherapeutics like sorafenib .
The mechanisms by which triazole derivatives exert their anticancer effects often involve:
- Apoptosis Induction : Many compounds promote programmed cell death in cancer cells, which is crucial for effective cancer treatment.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Inhibition of Angiogenesis : Some studies suggest that triazole compounds can inhibit the formation of new blood vessels that tumors need to grow .
Actoprotective Activity
In addition to anticancer properties, triazole derivatives have been investigated for their actoprotective effects—substances that help mitigate fatigue and enhance physical performance. Research involving forced swimming tests in rats demonstrated that selected triazole derivatives exhibited moderate actoprotective effects compared to control substances .
Study 1: Cytotoxicity Evaluation
A study published in Medicinal Chemistry Research assessed the cytotoxicity of several triazole derivatives against HeLa cells. The most promising candidates showed IC_{50} values significantly lower than those of reference drugs, indicating their potential as effective anticancer agents .
Study 2: Pharmacological Profiling
Another investigation focused on the pharmacological profiling of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide. The study revealed that this compound not only inhibited cancer cell proliferation but also exhibited anti-inflammatory properties, suggesting a dual mechanism beneficial for treating various diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
